molecular formula C10H19NO2 B13806322 N-(2-methoxycyclohexyl)-N-methylacetamide

N-(2-methoxycyclohexyl)-N-methylacetamide

Cat. No.: B13806322
M. Wt: 185.26 g/mol
InChI Key: QZYGBDMXRSXRAB-UHFFFAOYSA-N
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Description

N-(2-methoxycyclohexyl)-N-methylacetamide is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxycyclohexyl)-N-methylacetamide typically involves the reaction of 2-methoxycyclohexanone with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methoxycyclohexanone is reacted with methylamine in the presence of a suitable solvent such as ethanol or methanol.

    Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxycyclohexyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-(2-methoxycyclohexyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxycyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxycyclohexyl)-3,4-dimethylaniline
  • N-(2-methoxycyclohexyl)-2-methylsulfanylacetamide

Uniqueness

N-(2-methoxycyclohexyl)-N-methylacetamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(2-methoxycyclohexyl)-N-methylacetamide

InChI

InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3

InChI Key

QZYGBDMXRSXRAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCCCC1OC

Origin of Product

United States

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